![molecular formula C16H14N2O5S2 B2955040 methyl 3-(N-((2-(furan-2-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034440-68-9](/img/structure/B2955040.png)
methyl 3-(N-((2-(furan-2-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Description
Methyl 3-(N-((2-(furan-2-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H14N2O5S2 and its molecular weight is 378.42. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds with furan and pyrazole scaffolds have been studied for their anticancer properties. They have shown effectiveness against certain cell lines in vitro, suggesting potential as anticancer agents .
Anti-inflammatory Properties
Similar heterocycles have been investigated for their anti-inflammatory effects, which could be an application area for the compound .
Anticonvulsant Effects
Research on pyrazoles also indicates their use as anticonvulsants, which could be another application for this compound .
Antioxidant Applications
These compounds may also serve as antioxidants, helping to protect cells from oxidative stress .
Antimicrobial Activity
Studies have shown that certain furan derivatives can inhibit the growth of fungi like Candida albicans, suggesting antimicrobial applications .
properties
IUPAC Name |
methyl 3-[[2-(furan-2-yl)pyridin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S2/c1-22-16(19)15-14(5-8-24-15)25(20,21)18-10-11-4-6-17-12(9-11)13-3-2-7-23-13/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIOVDFVTGUFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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